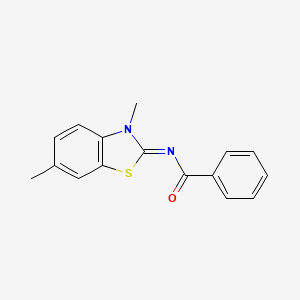

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . Benzothiazole derivatives are known to exhibit a wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .

Synthesis Analysis

Benzothiazoles can be synthesized through a variety of methods. A common method involves the treatment of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . Another method involves the condensation of 2-aminothiophenol with aldehydes in DMF .Chemical Reactions Analysis

The chemical reactivity of benzothiazoles depends on the specific substituents present on the ring system. In general, benzothiazoles can undergo a variety of chemical reactions, including condensation reactions with aldehydes, reactions with amines, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide” would depend on the specific structure of the compound. In general, benzothiazoles are stable compounds due to their aromaticity. They are typically colorless and have a slight, characteristic odor .Applications De Recherche Scientifique

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and evaluated as corrosion inhibitors for carbon steel in acidic environments. These inhibitors demonstrate high efficiency in protecting steel against corrosion, providing insights into their potential application in industrial settings. The study emphasizes the compounds' ability to adsorb onto metal surfaces, highlighting the practical implications of benzothiazole derivatives in material science and engineering (Hu et al., 2016).

Antimicrobial and Antioxidant Activities

Research into benzimidazole and thiazole derivatives has uncovered their promising antimicrobial and antioxidant activities. By synthesizing a series of N-substituted carboxamide compounds, studies have found significant biological activity against various microorganisms and free radicals. These findings suggest the potential therapeutic applications of these compounds in combating microbial infections and oxidative stress-related diseases (Sindhe et al., 2016).

Biological Evaluations

Further investigations into N-substituted benzamide derivatives have explored their biological applications, including their potential as non-steroidal anti-inflammatory drugs and their inhibitory effects on specific enzymes. This research avenue provides a foundation for developing new therapeutic agents, emphasizing the chemical versatility and biological significance of benzamide derivatives in medicinal chemistry (Saeed et al., 2015).

Polymer Science and Solar Cell Applications

In the field of polymer science, studies on polycarbazole and its interaction with benzothiazole derivatives have led to advancements in solar cell technologies. Research has shown that manipulating the morphology of polymer blends can significantly enhance the photovoltaic performance of solar cells, indicating the role of benzothiazole derivatives in developing renewable energy technologies (Chu et al., 2011).

Anticancer Research

Benzothiazole and benzamide frameworks have also been explored for their anticancer properties. Various derivatives have been synthesized and evaluated against different cancer cell lines, demonstrating potent anticancer activities. These studies underscore the potential of benzothiazole and benzamide derivatives in oncology, providing a path toward novel anticancer therapeutics (Gudipati et al., 2011).

Orientations Futures

Benzothiazole derivatives continue to be a focus of research due to their wide range of biological activities. Future research may focus on developing new synthetic methods for benzothiazole derivatives, exploring their mechanisms of action, and developing new benzothiazole-based drugs for various diseases .

Propriétés

IUPAC Name |

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-11-8-9-13-14(10-11)20-16(18(13)2)17-15(19)12-6-4-3-5-7-12/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXPMYAFQBKJMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide](/img/structure/B2976779.png)

![N-[1-(1-adamantyl)-2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2976782.png)

![N-[2-(N-methylthiophene-2-sulfonamido)ethyl]prop-2-enamide](/img/structure/B2976783.png)

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-3-carboxamide](/img/structure/B2976786.png)

![2-Chloro-5-[(4-fluoro-phenyl)-methyl-sulfamoyl]-benzoic acid](/img/structure/B2976788.png)

![N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2976789.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2976791.png)

![[4-(Dimethylamino)phenyl]-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2976797.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2976799.png)